Thiothixene hcl

Schizophrenia Receptor Pharmacology Dopamine Antagonists

Typical antipsychotics often confound D2-specific studies due to off-target dopamine receptor binding. Thiothixene HCl solves this with exceptional D2 selectivity (Ki 0.417 nM). - D2/D1 selectivity >800-fold; D2/D3 & D2/D4 >400-fold - minimizes confounding receptor effects - Clearance unaffected by CYP2D6 inhibition - simplifies drug interaction study design - 20× higher D2 potency vs. chlorpromazine - ideal high-potency reference standard - Immediate global shipment, multiple pack sizes (100mg to 5g)

Molecular Formula C23H35Cl2N3O4S2
Molecular Weight 552.6 g/mol
Cat. No. B12305966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiothixene hcl
Molecular FormulaC23H35Cl2N3O4S2
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl
InChIInChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8+;;;;
InChIKeyMEUAAEMCZUPORO-UWXGDDCVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiothixene HCl for Schizophrenia and Bipolar Mania


Thiothixene hydrochloride (HCl) is a typical antipsychotic of the thioxanthene class, first approved by the FDA in 1967 [1]. It functions primarily as a postsynaptic dopamine D2 receptor antagonist, with high selectivity for D2 over D1, D3, and D4 receptor subtypes . Chemically and pharmacologically, thiothixene shares similarities with high-potency piperazine phenothiazines, but possesses a distinct thioxanthene core structure [2]. Its primary indications are the management of schizophrenia and bipolar mania .

Why Thiothixene HCl Is Not Interchangeable


Thiothixene HCl exhibits a unique combination of receptor binding selectivity, clinical efficacy profile, and metabolic pathway that differentiates it from other high-potency typical antipsychotics such as haloperidol, fluphenazine, and loxapine. While all these agents act as dopamine D2 antagonists, their quantitative differences in binding affinities, differential effects on specific symptom domains like anergia, and distinct metabolic pathways preclude simple substitution without risking altered efficacy or side effect burden [1][2][3]. The following evidence quantifies these specific differentiators.

Thiothixene HCl: Evidence-Based Differentiation


D2 Receptor Selectivity Over Other Subtypes

Thiothixene HCl demonstrates a marked selectivity for the dopamine D2 receptor over other dopamine receptor subtypes. Its Ki for D2 is 0.417 nM, which is 810-fold lower (more potent) than its Ki for D1 (338 nM), 446-fold lower than for D3 (186.2 nM), and 870-fold lower than for D4 (363.1 nM) [1]. This high D2:D1 selectivity ratio is a key characteristic of high-potency typical antipsychotics. In contrast, the low-potency antipsychotic chlorpromazine has a significantly higher (less potent) D2 Ki of approximately 1.4-2.5 nM and a less favorable D2:D1 selectivity profile [2].

Schizophrenia Receptor Pharmacology Dopamine Antagonists

Anergia Improvement vs. Haloperidol

In a double-blind comparative study of rapid tranquilization, thiothixene demonstrated favorable effects on anergia (a symptom domain characterized by lack of energy and motivation) that were not observed with haloperidol [1]. While both drugs were equally effective in controlling acute psychotic agitation, the study explicitly noted that thiothixene provided additional benefit in alleviating anergic symptoms. No statistically significant difference was found in other psychopathological areas, but the anergia differentiation was clinically notable [1].

Schizophrenia Anergia Clinical Trial Haloperidol

Onset of Action in Acute Psychosis vs. Loxapine

In a 6-day study comparing equivalent doses for rapid tranquilization of acutely disturbed psychotic patients, loxapine achieved a significantly faster median time to tranquilization (60 minutes) than thiothixene (95 minutes) [1]. However, during the subsequent 5-day oral treatment phase, there were no significant differences in efficacy between the two drugs [1].

Acute Psychosis Rapid Tranquilization Loxapine Time to Response

Potency Relative to Chlorpromazine

Thiothixene is approximately 20 times more potent than chlorpromazine on a milligram-per-milligram basis. Five milligrams of thiothixene is equivalent to 100 mg of chlorpromazine, the prototype antipsychotic [1]. This potency classification is consistent with dopamine D2 receptor affinity data, where thiothixene exhibits a Ki of 0.417 nM compared to chlorpromazine's Ki of approximately 1.4-2.5 nM . In a double-blind study of acute mania, thiothixene and chlorpromazine produced identical rates and degrees of improvement, but most patients responded to lower than expected doses of both agents [2].

Antipsychotic Potency Chlorpromazine Dose Equivalence Schizophrenia

CYP2D6 Independence vs. Haloperidol

Thiothixene clearance appears to be largely independent of the CYP2D6 isoenzyme. A study administering thiothixene with and without the potent CYP2D6 inhibitor paroxetine found no significant alteration in thiothixene pharmacokinetic parameters [1]. This contrasts with haloperidol, which is extensively metabolized by CYP2D6 and is known to be subject to significant drug interactions and pharmacogenetic variability [2]. Thiothixene is primarily metabolized by CYP1A2 [3], offering a different interaction profile.

Pharmacokinetics CYP2D6 Drug Interactions Metabolism

Thiothixene HCl: Research & Industrial Use Cases


Selective D2 Antagonism in Preclinical Studies

Thiothixene HCl is an ideal tool compound for preclinical research models that demand high D2 receptor selectivity. With a D2 Ki of 0.417 nM and selectivity ratios exceeding 400-fold over D3 and D4 and 800-fold over D1, it minimizes confounding effects from other dopamine receptor subtypes, making it particularly suitable for behavioral pharmacology studies focused on D2-mediated pathways. Researchers studying dopaminergic mechanisms in schizophrenia or Parkinson's disease models can rely on this selectivity to isolate D2-specific effects [1].

Negative Symptom Research in Schizophrenia

For clinical trials targeting the negative symptom domain of schizophrenia, particularly anergia (lack of energy and motivation), thiothixene HCl offers a differentiated profile. Evidence from a double-blind head-to-head study indicates that thiothixene provides favorable effects on anergia that were not observed with haloperidol [2]. This makes thiothixene a candidate compound for studies where improvement in negative symptoms is a key endpoint, distinguishing it from other high-potency typical antipsychotics that may not address this symptom domain.

Pharmacokinetic Studies with Minimal CYP2D6 Interactions

Thiothixene HCl is an excellent choice for studies where co-administration of CYP2D6 inhibitors is anticipated. Its clearance is largely unaffected by CYP2D6 inhibition, as demonstrated by the lack of significant pharmacokinetic changes when co-administered with paroxetine [3]. This simplifies protocol design for drug interaction studies and reduces the confounding variable of pharmacogenetic variability in CYP2D6 metabolism, which is a significant concern with haloperidol and many other antipsychotics [4].

Reference Standard for In Vitro Receptor Binding Assays

Thiothixene HCl serves as a reliable reference standard for in vitro receptor binding and functional assays due to its well-characterized, high-potency D2 antagonism and comprehensive receptor binding profile (Kis ranging from 0.417 nM at D2 to 5,754 nM at muscarinic receptors) [5]. Its 20-fold higher potency compared to chlorpromazine [6] makes it suitable as a high-potency benchmark in comparative pharmacology studies of typical antipsychotics.

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